Cas no 873208-67-4 (4-5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ylbenzoic Acid)

4-5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
- PYRROLIDIN-2-IMINE HYDROCHLORIDE
- NE31737
- 4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzoic acid
- Z126932628
- CS-0456772
- DTXSID001204283
- J-514248
- 873208-67-4
- G76204
- SCHEMBL12171910
- Z119985650
- MFCD07687275
- 4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzoicacid
- AKOS009041502
- EN300-21834
- 4-5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ylbenzoic Acid
-
- MDL: MFCD07687275
- Inchi: 1S/C16H12N2O3/c1-10-2-4-11(5-3-10)14-17-18-15(21-14)12-6-8-13(9-7-12)16(19)20/h2-9H,1H3,(H,19,20)
- InChI Key: JUTSCTAOCYBXKF-UHFFFAOYSA-N
- SMILES: O1C(C2C([H])=C([H])C(C(=O)O[H])=C([H])C=2[H])=NN=C1C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 280.08479225 g/mol
- Monoisotopic Mass: 280.08479225 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 280.28
- Topological Polar Surface Area: 76.2
- XLogP3: 3
4-5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ylbenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21834-0.25g |
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
873208-67-4 | 95.0% | 0.25g |
$183.0 | 2025-02-19 | |
Enamine | EN300-21834-0.5g |
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
873208-67-4 | 95.0% | 0.5g |
$342.0 | 2025-02-19 | |
Enamine | EN300-21834-5.0g |
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
873208-67-4 | 95.0% | 5.0g |
$1322.0 | 2025-02-19 | |
Enamine | EN300-21834-10.0g |
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
873208-67-4 | 95.0% | 10.0g |
$1962.0 | 2025-02-19 | |
1PlusChem | 1P00GUVE-50mg |
PYRROLIDIN-2-IMINE HYDROCHLORIDE |
873208-67-4 | 95% | 50mg |
$158.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527439-250mg |
4-(5-(P-tolyl)-1,3,4-oxadiazol-2-yl)benzoic acid |
873208-67-4 | 98% | 250mg |
¥2204.00 | 2024-04-27 | |
Aaron | AR00GV3Q-10g |
PYRROLIDIN-2-IMINE HYDROCHLORIDE |
873208-67-4 | 95% | 10g |
$2723.00 | 2023-12-13 | |
A2B Chem LLC | AH85706-250mg |
PYRROLIDIN-2-IMINE HYDROCHLORIDE |
873208-67-4 | 95% | 250mg |
$228.00 | 2023-12-29 | |
A2B Chem LLC | AH85706-500mg |
PYRROLIDIN-2-IMINE HYDROCHLORIDE |
873208-67-4 | 95% | 500mg |
$395.00 | 2023-12-29 | |
Aaron | AR00GV3Q-100mg |
PYRROLIDIN-2-IMINE HYDROCHLORIDE |
873208-67-4 | 95% | 100mg |
$203.00 | 2025-01-24 |
4-5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ylbenzoic Acid Related Literature
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
Additional information on 4-5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ylbenzoic Acid
4-5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-ylbenzoic Acid: A Comprehensive Overview
The compound 4-5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-ylbenzoic Acid, identified by the CAS No. 873208-67-4, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically featuring an oxadiazole ring fused with a benzoic acid moiety. The presence of the 4-methylphenyl group introduces additional complexity and functionality to the molecule, making it a subject of interest for researchers exploring novel chemical structures and their applications.
Recent studies have highlighted the unique properties of oxadiazole-containing compounds, particularly their ability to act as effective ligands in coordination chemistry. The oxadiazole ring, with its nitrogen and oxygen atoms, provides excellent donor properties, enabling strong interactions with metal ions. This characteristic has led to the exploration of oxadiazole derivatives in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials have shown promise in gas storage, catalysis, and sensing applications due to their high surface area and tunable pore structures.
In addition to its role in coordination chemistry, 4-5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-ylbenzoic Acid has been investigated for its potential in organic electronics. The benzoic acid group contributes to the molecule's aromaticity and electron-withdrawing properties, which are crucial for applications in organic semiconductors and light-emitting diodes (OLEDs). Researchers have found that incorporating such heterocyclic groups into conjugated systems can significantly enhance charge transport properties and improve device performance.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution reactions and coupling reactions. The introduction of the 4-methylphenyl group is achieved through Friedel-Crafts alkylation or other aromatic substitution methods. The formation of the oxadiazole ring requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have made it possible to synthesize this compound more efficiently while maintaining its structural integrity.
From a biological standpoint, oxadiazole-containing compounds have been studied for their potential as pharmacological agents. The benzoic acid moiety can serve as a scaffold for bioisosteric replacements, enabling the design of molecules with improved pharmacokinetic profiles. Early studies suggest that this compound may exhibit anti-inflammatory or antioxidant properties, making it a candidate for further exploration in drug discovery programs.
In conclusion, the compound CAS No. 873208-67-4, or 4-5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-ylbenzoic Acid, represents a versatile building block with applications spanning multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for researchers seeking to develop advanced materials and therapeutic agents. As ongoing research continues to uncover new properties and uses for this compound, its significance in the chemical sciences is expected to grow further.
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